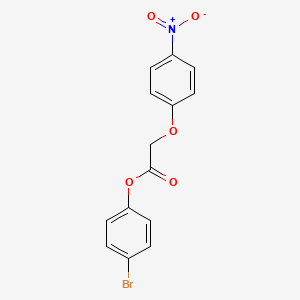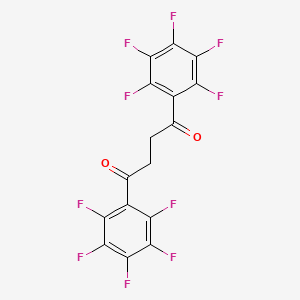
Benzyl(chloro)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Benzyl(chloro)mercury can be synthesized through the reaction of benzyl chloride with mercuric chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
C6H5CH2Cl+HgCl2→C6H5CH2HgCl+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of benzylmercuric oxide.
Reduction: Reduction reactions can convert this compound to benzylmercuric hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or sodium cyanide are used under basic conditions.
Major Products Formed:
Oxidation: Benzylmercuric oxide.
Reduction: Benzylmercuric hydride.
Substitution: Benzylmercuric hydroxide or benzylmercuric cyanide.
科学的研究の応用
Benzyl(chloro)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential use as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism by which benzyl(chloro)mercury exerts its effects involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death, which is why it is studied for its antimicrobial properties.
類似化合物との比較
Benzylmercuric acetate: Similar in structure but with an acetate group instead of a chlorine atom.
Phenylmercuric chloride: Contains a phenyl group instead of a benzyl group.
Methylmercury chloride: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl(chloro)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a mercury atom. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, particularly in organic synthesis and as a potential antimicrobial agent.
特性
CAS番号 |
2117-39-7 |
|---|---|
分子式 |
C7H7ClHg |
分子量 |
327.17 g/mol |
IUPAC名 |
benzyl(chloro)mercury |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChIキー |
VLGACEINHFQTIJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)

![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)

![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)







